molecular formula C7H6N6O2 B8511925 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid

Cat. No. B8511925
M. Wt: 206.16 g/mol
InChI Key: ZFIWIMXBFRYRIU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A mixture of ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate (2.0 g, 8.5 mmol) in 60 mL of THF/MeOH/H2O (2:2:1) was added LiOH.H2O (540 mg, 12.8 mmol) portionwise and stirred for 30 minutes before diluted with 200 mL of water and washed with ether (30 mL*3). The water layer was acidified to pH=4 with diluted hydrochloric acid and extracted with EtOAc (50 mL*5). The combined organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to afford [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetic acid. 1H-NMR (400 MHz, d6-DMSO) δ ppm 12.93 (brs, 1H), 10.22 (s, 1H), 9.25 (d, J=1.2 Hz, 1H), 8.71 (d, J=1.2 Hz, 1H), 3.98 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
60 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:7]=[CH:8][C:9]([CH2:12][C:13]([O:15]CC)=[O:14])=[N:10][CH:11]=2)[CH:5]=[N:4][N:3]=[N:2]1.O[Li].O>C1COCC1.CO.O.O>[N:1]1([C:6]2[N:7]=[CH:8][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[N:10][CH:11]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1(N=NN=C1)C=1N=CC(=NC1)CC(=O)OCC
Name
THF MeOH H2O
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
LiOH.H2O
Quantity
540 mg
Type
reactant
Smiles
O[Li].O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether (30 mL*3)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL*5)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=NN=C1)C=1N=CC(=NC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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